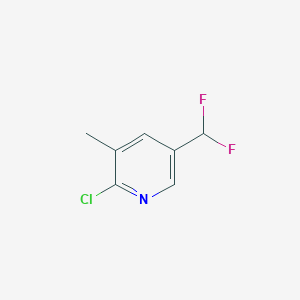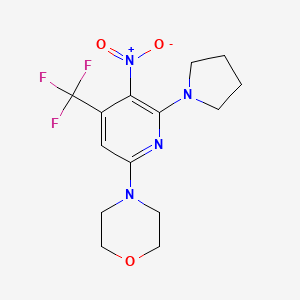
4-(5-Nitro-6-pyrrolidin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine
Overview
Description
4-(5-Nitro-6-pyrrolidin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine, also known as NTMPM, is a chemical compound that has garnered attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Synthesis and Anticancer Properties
4-(5-Nitro-6-pyrrolidin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine and its derivatives are significant in the synthesis of biologically active compounds, particularly in cancer research. A study highlighted the synthesis of compounds related to this compound, which have shown potential in anticancer applications. These derivatives are synthesized through processes including rearrangement, condensation, and nucleophilic substitution reactions (Wang et al., 2016).
Hetarenium Salts and Spectroscopic Applications
The reaction of pentafluoropyridine with nucleophilic heteroaromatics, including morpholine, has led to the formation of 4-hetarenium substituted tetrafluoropyridines. These compounds, closely related to this compound, have been studied for their spectroscopic properties and potential applications (Schmidt et al., 2007).
Photophysics and Biomolecular Binding
A study reported the successful synthesis of new quinoline derivatives, including those with morpholine and pyrrolidine groups, through Buchwald–Hartwig amination. These compounds exhibit strong interactions with ct-DNA, indicating potential applications in photophysics and biomolecular binding (Bonacorso et al., 2018).
Inhibition of Tumor Necrosis Factor Alpha
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, closely related to the compound , have been studied for their inhibition of tumor necrosis factor alpha and nitric oxide, indicating potential therapeutic applications in the treatment of certain diseases (Lei et al., 2017).
Catalytic Reactions and Synthesis
Research has explored the use of morpholine derivatives in catalytic reactions, such as the catalytic direct asymmetric Michael reactions. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various synthetic processes (Betancort & Barbas, 2001).
Structural and Molecular Studies
Structural and spectroscopic investigations of morpholine derivatives have provided insights into the molecular structure and interactions of these compounds, which are essential for understanding their potential applications in various scientific fields (Orozco et al., 2008).
properties
IUPAC Name |
4-[5-nitro-6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O3/c15-14(16,17)10-9-11(19-5-7-24-8-6-19)18-13(12(10)21(22)23)20-3-1-2-4-20/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIAHYHGDVPOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=N2)N3CCOCC3)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)
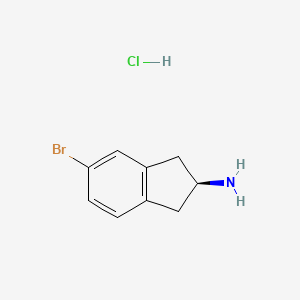
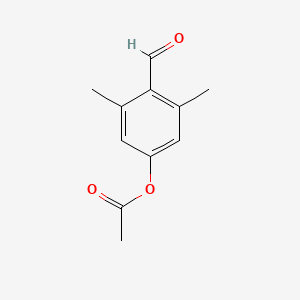
![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)

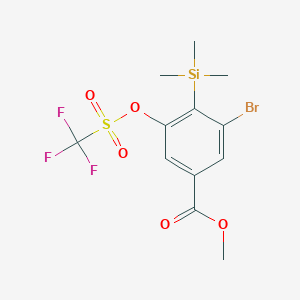
![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)

![potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide](/img/structure/B1404708.png)
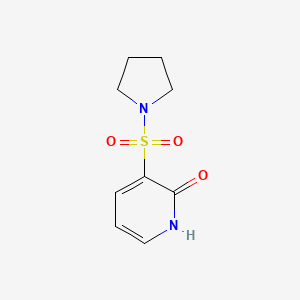
![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)
![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)
